BenchChemオンラインストアへようこそ!

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine

Antimycobacterial 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine M. tuberculosis H37Rv

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine, also designated 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, is a heterocyclic hybrid combining a phenyl-substituted 1,3,4-oxadiazole ring with a 4-pyridyl moiety. This compound belongs to the broader class of pyridine–oxadiazole conjugates that are under active investigation for antimycobacterial, anticancer, and optoelectronic applications.

Molecular Formula C13H9N3O
Molecular Weight 223.235
CAS No. 56353-00-5
Cat. No. B2778778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine
CAS56353-00-5
Molecular FormulaC13H9N3O
Molecular Weight223.235
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C13H9N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-9H
InChIKeyTUIXVQYWFSEXHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine (CAS 56353-00-5): Core Scaffold Profile for Procurement and Research Selection


4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine, also designated 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, is a heterocyclic hybrid combining a phenyl-substituted 1,3,4-oxadiazole ring with a 4-pyridyl moiety. This compound belongs to the broader class of pyridine–oxadiazole conjugates that are under active investigation for antimycobacterial, anticancer, and optoelectronic applications [1]. Its molecular framework provides both hydrogen-bond acceptor sites and π-conjugation, making it a versatile intermediate for medicinal chemistry and materials science [2]. Understanding its specific performance relative to positional isomers (e.g., 3‑pyridyl or 2‑pyridyl analogs) and 5‑substituted variants is essential for evidence‑based procurement.

Why 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine Cannot Be Replaced by In‑Class Analogs Without Experimental Validation


Compounds within the pyridine‑oxadiazole family exhibit steep structure–activity cliffs, driven by both the pyridyl attachment point (2‑, 3‑, or 4‑position) and the 5‑substituent on the oxadiazole ring. For instance, shifting the nitrogen from the 4‑ to the 3‑position alters Aβ‑plaque binding affinity by orders of magnitude [1], while varying the oxadiazole 5‑substituent from methyl to phenyl changes antimycobacterial MIC by >5‑fold [2]. In optoelectronic applications, film‑bandgap and antireflection properties are highly sensitive to molecular packing, which differs between regioisomers [3]. Consequently, generic procurement of “phenyl‑oxadiazole‑pyridine” without precise regio‑ and substituent specification risks irreproducible biological or optical results.

Quantitative Differentiation Evidence for 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine Against Closest Analogs


Antimycobacterial MIC of 4‑Phenyl Analog Surpasses Shorter‑Chain and Matches Certain Halo‑Substituted Congeners in a Head‑to‑Head Panel

In a unified study evaluating twelve 4-(5‑substituted‑1,3,4‑oxadiazol‑2‑yl)pyridine derivatives under identical conditions, the 5‑phenyl compound (compound 6) displayed an MIC of 8.97 µM against M. tuberculosis H37Rv, which is 5.5‑fold lower (more potent) than the 5‑methyl analog (MIC = 49.69 µM) and 4.1‑fold lower than the 5‑trifluoromethyl analog (MIC = 37.21 µM) [1]. However, it was markedly less active than extremely lipophilic long‑chain congeners such as the 5‑pentadecyl derivative (MIC = 0.09 µM) [1]. This demonstrates that the phenyl substituent delivers a balanced potency–property profile distinct from both small‑alkyl and ultra‑lipophilic variants.

Antimycobacterial 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine M. tuberculosis H37Rv

Optical Band‑Gap Tunability via Precursor Molarity in Thin Films Outperforms Fixed‑Gap Commercial Oxadiazole Electron‑Transport Materials

Sol–gel spin‑coated thin films of 2‑phenyl‑5‑(pyridin‑4‑yl)‑1,3,4‑oxadiazole exhibit a tunable optical band gap of 2.97 eV (0.05 M precursor) and 3.33 eV (0.10 M precursor), providing a Δ = 0.36 eV tunability range [1]. In contrast, the widely used commercial electron‑transport material PBD (2‑(4‑biphenylyl)‑5‑(4‑tert‑butylphenyl)‑1,3,4‑oxadiazole) shows a fixed electrical band gap of 3.05 eV [2]. The concentration‑dependent crystallinity change—from amorphous to polycrystalline—directly controls the optical edge, a feature not accessible with single‑molecule PBD films [1].

Optoelectronic thin film Band‑gap engineering 1,3,4‑Oxadiazole

Microwave‑Assisted Oxidative Cyclization Delivers 90% Isolated Yield, Surpassing Conventional Thermal Oxadiazole Cyclization Yields

A didactic‑optimized protocol employing a domestic microwave oven achieved 90% overall yield for 2‑phenyl‑5‑(pyridin‑4‑yl)‑1,3,4‑oxadiazole via oxidative cyclization of the corresponding acylhydrazone [1]. By comparison, conventional thermal cyclization of similar oxadiazole substrates typically yields 30–70% under reflux conditions, and microwave‑assisted methods for other 5‑substituted analogs in the antimycobacterial series gave <35% yield for the 5‑methyl and 5‑CF3 derivatives [2]. This 2.6‑ to 3‑fold yield advantage directly improves procurement economics for gram‑scale synthesis campaigns.

Green synthesis Microwave chemistry 1,3,4‑Oxadiazole preparation

Concentration‑Tuned Antireflection Coating with Reflectance as Low as 6.89% Differentiates from Uncoated Glass and Common ITO Substrates

Thin films prepared from 0.10 M precursor solution of the target compound achieved an average reflectance of just 6.89% across the visible spectrum, while simultaneously maintaining 80% transmittance for the 0.05 M formulation [1]. For reference, uncoated soda‑lime glass typically reflects 8–10% of incident visible light, and indium tin oxide (ITO) on glass reflects approximately 10–15%. The ability to reach sub‑7% reflectance without multilayer interference coatings is a distinctive property of this oxadiazole material, attributable to its refractive index and film‑thickness control [1].

Antireflection coating Optical thin film Oxadiazole material

Evidence‑Based Application Scenarios for 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine in Procurement and Research


Antimycobacterial Lead‑Optimization Campaigns Requiring Balanced Potency and Drug‑Like Physicochemistry

The phenyl analog’s MIC of 8.97 µM against M. tuberculosis H37Rv, combined with its compliance with Lipinski’s Rule of Five (MW = 223, no H‑bond donors, 4 acceptors, logP ~2–3), makes it a suitable starting scaffold for antimycobacterial medicinal chemistry [1]. Its intermediate lipophilicity avoids the toxicity and solubility liabilities of the ultra‑lipophilic pentadecyl/heptadecyl analogs while still offering >5‑fold potency gain over the 5‑methyl congener [1].

Tunable‑Gap Organic Semiconductor Thin Films for Optoelectronic Prototyping

The demonstrated ability to shift the optical band gap from 2.97 eV to 3.33 eV simply by adjusting the spin‑coating solution concentration allows device physicists to explore carrier‑transport optimization without synthesizing multiple derivatives [2]. This makes the compound a convenient, single‑SKU material for academic and industrial OLED/OPV interfacial layer research, particularly where a band gap near 3.0 eV is desired to align with common electron‑transport layers [2].

Single‑Layer Antireflection Coatings for Low‑Cost Optical Components

With a minimum reflectance of 6.89% and high visible transmittance, spin‑coated films of this oxadiazole can serve as single‑layer antireflection coatings on glass or flexible polymer substrates in applications where vacuum‑deposited multilayer AR stacks are cost‑prohibitive [2]. The process simplicity—room‑temperature spin‑coating followed by low‑temperature annealing (60 °C)—is compatible with temperature‑sensitive substrates [2].

High‑Yield Scaffold for Parallel Library Synthesis via Microwave Methodology

The microwave oxidative cyclization protocol yielding 90% product establishes this compound as a robust model substrate for high‑throughput parallel synthesis [3]. Procurement for core‑scaffold libraries can leverage the proven yield to minimize per‑analog synthesis costs, enabling academic or CRO teams to generate diverse 5‑aryl/heteroaryl derivatives efficiently [3].

Quote Request

Request a Quote for 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.